molecular formula C6H12ClNO2 B13516534 (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride

(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride

Cat. No.: B13516534
M. Wt: 165.62 g/mol
InChI Key: KXOXDCAYGUOTAX-FPKZOZHISA-N
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Description

(1S,4R,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is a bicyclic compound with a unique structure that includes an amine group and two oxygen atoms in its bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the amine group. The final step involves the conversion of the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the amine group.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study the interactions of amine-containing molecules with biological targets. Its bicyclic structure may also make it a useful scaffold for the design of new bioactive molecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its amine group can interact with various biological targets, making it a potential lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
  • (1S,2R,4R,5R)-2-Benzoyl-4-bromo-1-methyl-6-oxabicyclo[3.2.1]octan-7-one
  • (1R,4R,5R)-4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one

Uniqueness

(1S,4R,5R)-6,8-dioxabicyclo[321]octan-4-amine hydrochloride is unique due to the presence of both an amine group and two oxygen atoms in its bicyclic ring system

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1

InChI Key

KXOXDCAYGUOTAX-FPKZOZHISA-N

Isomeric SMILES

C1C[C@H]([C@@H]2OC[C@H]1O2)N.Cl

Canonical SMILES

C1CC(C2OCC1O2)N.Cl

Origin of Product

United States

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